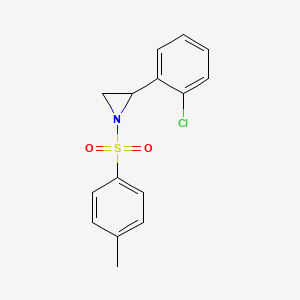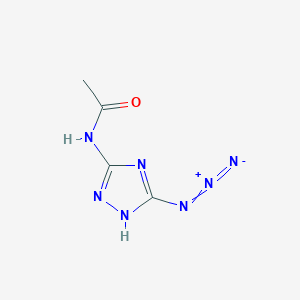![molecular formula C16H31N B15159815 Piperidine, 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]- CAS No. 685088-23-7](/img/structure/B15159815.png)
Piperidine, 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]- is a chemical compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine with the molecular formula (CH₂)₅NH. This compound is known for its structural motif, which is present in numerous natural alkaloids and pharmaceuticals .
Méthodes De Préparation
The synthesis of Piperidine, 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]- can be achieved through various synthetic routes. One common method involves the hydrogenation of pyridine over a molybdenum disulfide catalyst. Another approach is the modified Birch reduction using sodium in ethanol . Industrial production methods typically involve these catalytic hydrogenation processes due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Piperidine derivatives, including Piperidine, 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]-, undergo various chemical reactions such as oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen gas for hydrogenation, sodium for reduction, and various halogens for substitution reactions. Major products formed from these reactions often include substituted piperidines, spiropiperidines, and piperidinones .
Applications De Recherche Scientifique
Piperidine derivatives are extensively used in scientific research due to their pharmacological properties. They are crucial in the design of drugs and are present in more than twenty classes of pharmaceuticals. These compounds are used in chemistry for the synthesis of complex molecules, in biology for studying enzyme interactions, in medicine for developing therapeutic agents, and in industry for producing various chemicals .
Mécanisme D'action
The mechanism of action of Piperidine, 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]- involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on the central nervous system, cardiovascular system, and gastrointestinal tract. They exhibit properties such as antioxidant, anti-inflammatory, and bioavailability-enhancing abilities. These effects are mediated through their interaction with enzymes, receptors, and other cellular components .
Comparaison Avec Des Composés Similaires
Piperidine, 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]- can be compared with other similar compounds such as pyridine, pyrrolidine, and piperazine. While all these compounds share a nitrogen-containing heterocyclic structure, Piperidine, 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Similar compounds include substituted piperidines, spiropiperidines, and piperidinones .
Propriétés
Numéro CAS |
685088-23-7 |
|---|---|
Formule moléculaire |
C16H31N |
Poids moléculaire |
237.42 g/mol |
Nom IUPAC |
1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]piperidine |
InChI |
InChI=1S/C16H31N/c1-5-14-11-15(2,3)13-16(4,12-14)17-9-7-6-8-10-17/h14H,5-13H2,1-4H3/t14-,16+/m0/s1 |
Clé InChI |
KCQJNLITNGPONJ-GOEBONIOSA-N |
SMILES isomérique |
CC[C@@H]1C[C@@](CC(C1)(C)C)(C)N2CCCCC2 |
SMILES canonique |
CCC1CC(CC(C1)(C)N2CCCCC2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[(4-{4-[(Phenylsulfanyl)methyl]phenyl}butyl)azanediyl]di(ethan-1-ol)](/img/structure/B15159734.png)
methanone](/img/structure/B15159740.png)
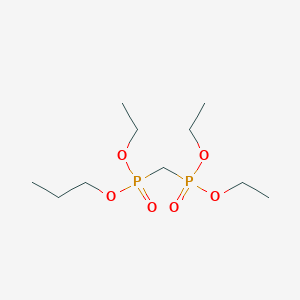
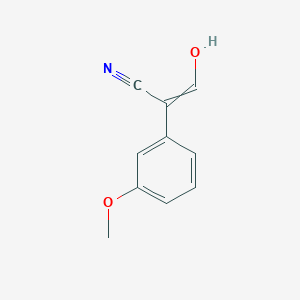
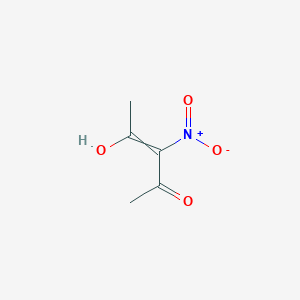
![2-Thia-6-selenaspiro[3.3]heptane](/img/structure/B15159752.png)
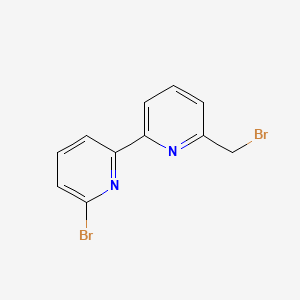

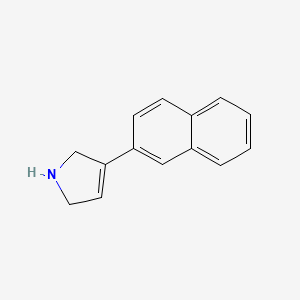
![N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide](/img/structure/B15159786.png)

![3-{[(2S)-4-Hydroxybutan-2-yl]oxy}cyclohexan-1-one](/img/structure/B15159794.png)
